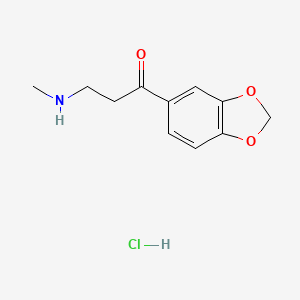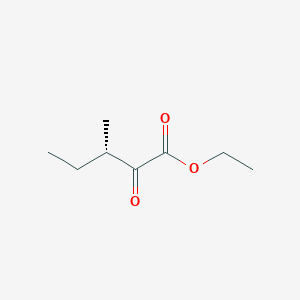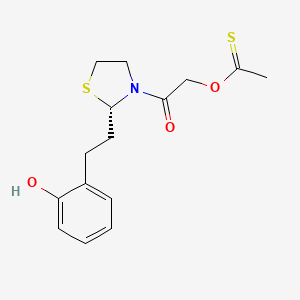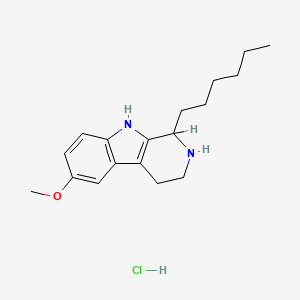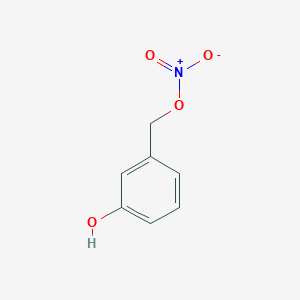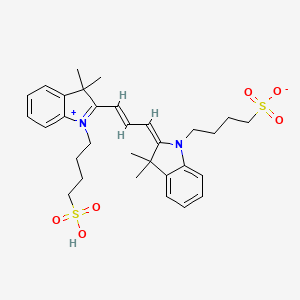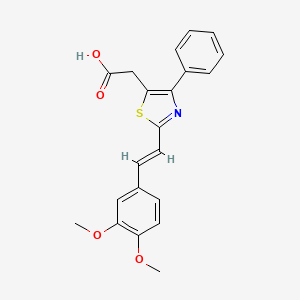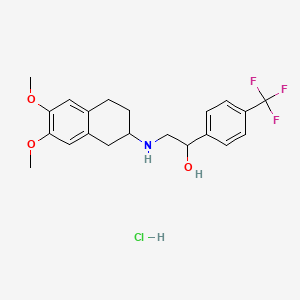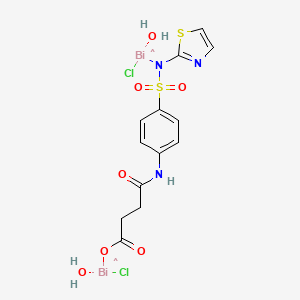
Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate is a complex organometallic compound It is characterized by the presence of bismuth, chlorine, hydroxyl, thiazolyl, sulphonyl, phenyl, and carbamoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate involves multiple steps. The initial step typically includes the preparation of the bismuth-containing precursor. This is followed by the introduction of the thiazolylamino and sulphonyl groups through a series of substitution reactions. The final step involves the coupling of the phenylcarbamoyl and propionate groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while reduction may produce bismuth hydrides.
Applications De Recherche Scientifique
Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anticancer and anti-inflammatory effects.
Industry: It is used in the production of advanced materials and as a component in specialized coatings and paints.
Mécanisme D'action
The mechanism of action of Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bismuth Subsalicylate: Known for its use in treating gastrointestinal disorders.
Bismuth Oxychloride: Used in cosmetics and pigments.
Bismuth Nitrate: Employed in the synthesis of other bismuth compounds.
Uniqueness
Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate is unique due to its complex structure and multifunctional groups, which confer a wide range of chemical reactivity and potential applications. Its combination of bismuth with thiazolylamino and sulphonyl groups distinguishes it from other bismuth compounds, providing unique properties and applications in various fields.
Propriétés
Numéro CAS |
93777-68-5 |
|---|---|
Formule moléculaire |
C13H15Bi2Cl2N3O7S2 |
Poids moléculaire |
878.3 g/mol |
InChI |
InChI=1S/C13H13N3O5S2.2Bi.2ClH.2H2O/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13;;;;;;/h1-4,7-8H,5-6H2,(H3,14,15,16,17,18,19);;;2*1H;2*1H2/q;2*+2;;;;/p-4 |
Clé InChI |
FOOJKDWCHJCPAM-UHFFFAOYSA-J |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CCC(=O)O[Bi]Cl)S(=O)(=O)N(C2=NC=CS2)[Bi]Cl.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


